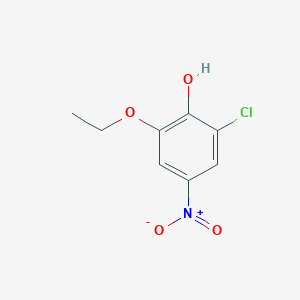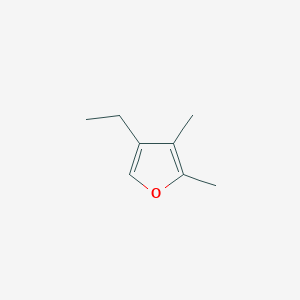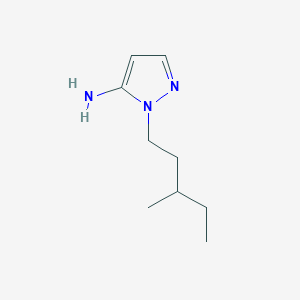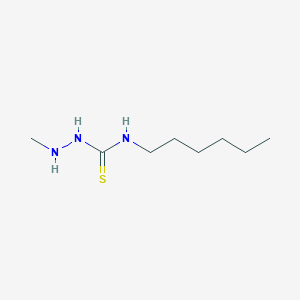![molecular formula C13H18O3S B14383948 4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid CAS No. 90184-27-3](/img/structure/B14383948.png)
4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a 5-(methylsulfanyl)pentyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid typically involves the following steps:
Preparation of 5-(methylsulfanyl)pentanol: This can be achieved by the reaction of 5-bromopentanol with sodium methylthiolate.
Etherification: The 5-(methylsulfanyl)pentanol is then reacted with 4-hydroxybenzoic acid in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-{[5-(methylsulfanyl)pentyl]oxy}benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-{[5-(Methylsulfanyl)pentyl]oxy}benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
4-{[5-(Methylsulfanyl)pentyl]oxy}benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid is unique due to the presence of both a benzoic acid moiety and a 5-(methylsulfanyl)pentyl ether substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90184-27-3 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-(5-methylsulfanylpentoxy)benzoic acid |
InChI |
InChI=1S/C13H18O3S/c1-17-10-4-2-3-9-16-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |
Clave InChI |
PPLVWLVGBNFPKB-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCOC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)


![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)

![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

oxophosphanium](/img/structure/B14383937.png)

